molecular formula C25H27N5 B2709587 7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 899379-60-3

7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Katalognummer B2709587
CAS-Nummer: 899379-60-3
Molekulargewicht: 397.526
InChI-Schlüssel: NOIFJRZJWNLRGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds involves a three-step process . The process involves the use of intermediate compounds, 1-methylpiperazine, and potassium carbonate in acetonitrile .


Molecular Structure Analysis

The compound crystallizes in a monoclinic system . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .


Chemical Reactions Analysis

Pyrimidines have been synthesized via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Physical And Chemical Properties Analysis

The compound has been characterized by infrared and mass spectroscopy, 1 H NMR, elemental analyses, and single crystal X-ray diffraction . The compound has a density of 1.293 g cm –3 .

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity and Selectivity

A study by Squarcialupi et al. (2017) explored derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, which shares a structural motif with the chemical compound , for their affinity and selectivity towards human adenosine A1 and A2A receptor subtypes. This research aimed to discover compounds with potential therapeutic applications by affecting adenosine receptor interactions. Their findings indicated varied affinities for these receptors, underscoring the potential for designing receptor-selective drugs based on the pyrazolopyrimidine core structure (Squarcialupi et al., 2017).

Antibacterial Activity

Rostamizadeh et al. (2013) synthesized derivatives of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine and evaluated their antibacterial activity. Although not directly mentioning "7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine," the study highlights the antimicrobial potential of pyrazolopyrimidine derivatives, suggesting avenues for the development of new antibacterial agents (Rostamizadeh et al., 2013).

Anticancer and Anti-inflammatory Agents

Another research focus is on the synthesis of pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, indicating their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Central Nervous System Disorders

Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones, investigating their structure-activity relationships as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ones structurally related to "7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine," showed promise for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their potent inhibitory activity and selectivity for PDE1 (Li et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit significant antibacterial and antifungal activity . This suggests that the compound may target specific enzymes or proteins in these microorganisms.

Mode of Action

It is suggested that the compound may interact with its targets through hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Biochemical Pathways

Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that the compound may affect pathways related to the growth and reproduction of these microorganisms.

Pharmacokinetics

Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that the compound may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that the compound may inhibit the growth and reproduction of these microorganisms at the molecular and cellular level.

Action Environment

The efficacy of similar compounds has been tested in vitro , suggesting that factors such as temperature, pH, and the presence of other substances may influence the compound’s action.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Pyrimidine derivatives have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . This makes it one of the research hotspots of antitumor drugs in recent years . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

Eigenschaften

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-19-20(2)27-24-23(22-11-7-4-8-12-22)17-26-30(24)25(19)29-15-13-28(14-16-29)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIFJRZJWNLRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.